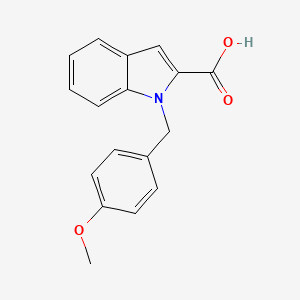

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Description

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a 4-methoxybenzyl group at the indole nitrogen (N1) and a carboxylic acid moiety at position 2 of the indole ring. This compound has been utilized in medicinal chemistry research, particularly as a precursor in synthesizing bioactive molecules. Key spectral data for derivatives include IR absorption bands (e.g., 1685 cm⁻¹ for C=O stretch) and HRMS confirmation of molecular ions .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFMDSBCVQSAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole-2-carboxylic Acid Core Synthesis

Several methods have been reported for synthesizing indole-2-carboxylic acid derivatives, which serve as precursors for the target compound:

From Nitroaromatic Precursors: A patented method uses nitrotoluene and diethyl oxalate under ferrous hydroxide catalysis, followed by hydrazine hydrate reduction to yield indole-2-carboxylic acid with high chemical yield and mild conditions.

Hemetsberger–Knittel Indole Synthesis: This approach involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis to form indole-2-carboxylates. This method allows regioselective synthesis of substituted indole-2-carboxylates suitable for further functionalization.

Japp–Klingemann Condensation and Fischer Indole Synthesis: Starting from substituted anilines, these classical methods enable the construction of the indole ring with a carboxylate group at C2, as demonstrated in the preparation of ethyl-4,6-dichloro-1H-indole-2-carboxylate.

Introduction of the Carboxylic Acid Group

Esterification and Hydrolysis: The carboxyl group is often introduced as an ester (e.g., ethyl or methyl ester) via reaction with concentrated sulfuric acid and ethanol, followed by hydrolysis under alkaline conditions to yield the free acid. This two-step process is efficient and provides high yields (typically 80–95% for esterification and 35–50% for hydrolysis).

Vilsmeier–Haack Formylation: For further functionalization at the C3 position, the Vilsmeier–Haack reaction (using POCl3 and DMF) is employed to introduce a formyl group, which can be selectively reduced or modified.

N-Substitution with 4-Methoxybenzyl Group

Alkylation of Indole Nitrogen: The N-1 position of the indole ring is alkylated with 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride or bromide) under basic conditions. This step is typically performed after the indole core and carboxylic acid functionalities are established to avoid side reactions.

Buchwald–Hartwig Amination: Although primarily used for C3 or C6 substitutions, palladium-catalyzed Buchwald–Hartwig reactions can also facilitate the introduction of benzyl-type substituents under optimized conditions.

Representative Synthetic Route Example

Research Findings and Optimization Notes

Catalyst and Reaction Conditions: Use of inexpensive catalysts like ferrous hydroxide and mild reaction conditions improves scalability and environmental compatibility.

Selective Functionalization: The electron-withdrawing effect of the C2 carboxyl group facilitates selective formylation at C3, enabling further derivatization.

Yield Optimization: Esterification and hydrolysis steps require careful control of temperature and reaction time to maximize yield and purity.

N-Alkylation Specificity: Performing N-alkylation after establishing the indole core and carboxylic acid group minimizes side reactions and ensures regioselectivity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has shown promising results in inhibiting the strand transfer activity of integrase, a key enzyme in the HIV replication cycle.

Key Findings:

- Inhibition Potency : Compounds derived from indole-2-carboxylic acid exhibited IC50 values ranging from 12.41 to 47.44 μM against HIV-1 integrase, indicating effective inhibition capabilities .

- Binding Interactions : The binding mode analysis revealed that the indole core and carboxyl group chelate with magnesium ions in the active site of integrase, enhancing the inhibitory effect .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have led to the identification of modifications that improve antiviral potency and metabolic stability. For instance, optimizing the substituents on the indole core has resulted in compounds with significantly enhanced activity against viral targets.

Notable Modifications:

- Halogenated Benzene Rings : The introduction of halogenated benzene rings at specific positions has been shown to improve binding interactions with viral DNA, enhancing the overall efficacy of these compounds .

- Amide Modifications : Alterations to the amide moiety have been explored to increase potency and reduce recognition by efflux transporters such as P-glycoprotein, which is crucial for achieving effective drug levels in the central nervous system .

Other Biological Activities

Beyond antiviral applications, indole-2-carboxylic acid derivatives have been investigated for their potential as inhibitors against other viral pathogens. For example, a series of indole-2-carboxamides has been developed as inhibitors of neurotropic alphaviruses, demonstrating protective effects in preclinical models .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

| Study | Compound | Target Virus | IC50 (μM) | Outcome |

|---|---|---|---|---|

| Study 1 | Compound 3 | HIV-1 Integrase | 12.41 | Effective inhibition observed |

| Study 2 | Compound 17a | HIV-1 Integrase | 3.11 | Marked improvement in activity |

| Study 3 | Compound X | Western Equine Encephalitis Virus (WEEV) | 10.0 | Protective effects in mice |

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Position 3 Modifications

- 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid (CAS: 1242891-83-3): Incorporates a formyl group at position 3. Molecular weight: 309.32 .

- 3-(4-Methoxybenzoyl)-1-(phenylmethyl)-1H-indole-2-carboxylic acid (CAS: 496869-44-4): Features a 4-methoxybenzoyl group at position 3. The extended conjugation may reduce solubility in polar solvents compared to the parent compound. Molecular weight: 385.41 .

Position 5 and 6 Modifications

- Spectral IR peaks at 1670 cm⁻¹ (C=O) and ^1H NMR resonance at δ 2.36 (CH3) .

- 3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid (CAS: 1244855-45-5): Additional methoxy group at position 6 introduces steric hindrance, possibly affecting binding to biological targets. Molecular weight: 339.35 .

Variations in the N1 Substituent

Halogen-Substituted Derivatives

- 1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid : Replacing the methoxy group with a chloro substituent increases the compound’s acidity (pKa ~3.5–4.0) due to the electron-withdrawing Cl. Molecular weight: 285.72 .

- Molecular weight: 215.25 .

Bulkier Alkyl/Aryl Groups

- 1-Benzyl-5-methoxy-1H-indole-2-carboxylic acid (Compound 7b): The benzyl group at N1 and methoxy at position 5 increase molecular weight (265.31) and melting point (198–199°C) compared to the 4-methoxybenzyl analog .

- 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid : The ethoxy chain improves aqueous solubility (logP ~1.2), making it suitable for formulation in polar solvents. Market price: $184.00/500mg .

Heterocyclic and Complex Derivatives

- 6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid (K23): Incorporates an imidazole ring, enabling interactions with heme-containing enzymes. Molecular weight: 468.34. This modification significantly enhances inhibitory activity against targets like Mcl1 .

- 3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid (Compound 27): The phenoxypropyl chain introduces steric bulk, reducing metabolic clearance in vivo compared to smaller substituents .

Physicochemical and Spectral Data Comparison

Implications of Structural Differences

- Lipophilicity : Methoxy and benzyl groups improve membrane permeability but may reduce solubility. For instance, 1-benzyl derivatives exhibit higher logP values than 4-methoxybenzyl analogs .

- Biological Activity : Substitutions at positions 3 and 5 (e.g., imidazole in K23) are critical for targeting specific enzymes, as seen in Mcl1 and IDO1 inhibitors .

Biological Activity

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its role as an inhibitor of HIV-1 integrase and its antiproliferative effects against cancer cell lines.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzylamine with indole-2-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, with modifications to the indole core enhancing biological activity.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly as an inhibitor of HIV-1 integrase. The mechanism involves chelation with magnesium ions in the active site of the enzyme, disrupting viral replication.

- Inhibitory Concentration (IC50) : The compound showed an IC50 value of 32.37 µM against integrase strand transfer, indicating moderate activity. However, structural modifications have led to derivatives with significantly improved potency:

- Derivative 17a : IC50 = 3.11 µM

- Derivative 20a : IC50 = 0.13 µM

These findings suggest that further optimization of the compound can enhance its efficacy against HIV.

| Compound | IC50 (µM) |

|---|---|

| This compound | 32.37 |

| Derivative 17a | 3.11 |

| Derivative 20a | 0.13 |

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell migration.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in cell survival:

- Decreases Bcl-2 levels

- Increases Bax and PARP levels

The antiproliferative activity was measured using MTT assays, revealing IC50 values ranging from 0.57 µM to 9.61 µM , depending on the specific derivative and cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.34 |

| A549 | 0.98 |

| HeLa | 1.61 |

Case Study 1: HIV-1 Integrase Inhibition

In a study focusing on the inhibition of HIV-1 integrase, researchers synthesized a series of derivatives based on the indole scaffold. The optimized compounds demonstrated enhanced binding affinity and inhibitory activity compared to the parent compound. The introduction of halogenated groups significantly improved interaction with viral DNA through π–π stacking.

Case Study 2: Anticancer Efficacy

Another study investigated the effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity, leading to cell cycle arrest at the G2/M phase and significant apoptosis induction.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid, and how are they optimized for yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

Indole Alkylation : Reacting 1H-indole-2-carboxylic acid with 4-methoxybenzyl chloride or bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the 4-methoxybenzyl group at the N1 position.

Carboxylation or Ester Hydrolysis : If starting from an ester precursor (e.g., ethyl indole-2-carboxylate), hydrolysis with NaOH or LiOH in aqueous THF/MeOH yields the carboxylic acid .

Q. Optimization Strategies :

- Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may improve regioselectivity for substituted indoles .

- Reaction Solvent : Refluxing in acetic acid with sodium acetate (as in thiazole condensations) enhances cyclization efficiency .

- Purification : Recrystallization from DMF/acetic acid mixtures removes by-products .

Table 1 : Representative Synthetic Conditions for Analogous Indole Derivatives

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Formyl-indole-2-carboxylate | Acetic acid, NaOAc, reflux 3–5 h | 57–75% | |

| Methyl indole-5-carboxylate | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 49–57% |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The 4-methoxybenzyl group shows characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons in the benzyl moiety (δ 6.8–7.3 ppm). The indole NH proton is absent due to alkylation .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonylindole, where the methoxybenzyl group adopts a planar conformation with the indole core .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and indole N-H (if unalkylated) near 3400 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Standardize using validated assays (e.g., USP reference protocols) .

- Solubility Effects : The carboxylic acid group may reduce membrane permeability. Use ester prodrugs (e.g., ethyl ester) in cellular assays and compare with free acid .

- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation, which may explain low in vivo activity despite in vitro potency .

Case Study : A derivative, 2-amino-N-(4-methoxyphenyl)indolizine-1-carboxamide, showed conflicting IC₅₀ values in kinase assays due to buffer pH variations affecting ionization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the indole ring. The 2-carboxylic acid group withdraws electrons, making C3 electrophilic. The 4-methoxybenzyl group donates electrons via resonance, enhancing reactivity at N1 .

- Molecular Docking : Predict binding to biological targets (e.g., cyclooxygenase-2) by simulating interactions between the methoxybenzyl moiety and hydrophobic pockets .

- pKa Estimation : The carboxylic acid (pKa ~4.5) protonates under physiological conditions, influencing solubility and hydrogen-bonding capacity .

Q. How can synthetic by-products (e.g., regioisomers or oxidized derivatives) be identified and minimized?

Methodological Answer:

- HPLC-MS Monitoring : Detect early-stage by-products (e.g., C3-alkylated isomers) using reverse-phase C18 columns and ESI-MS .

- Oxidation Control : Use inert atmospheres (N₂/Ar) during synthesis to prevent indole ring oxidation. Add antioxidants like BHT in refluxing acetic acid .

- By-Product Characterization : Isolate side products via column chromatography and analyze via 2D NMR (COSY, HSQC) to assign regioisomer structures .

Q. Key Challenges & Future Directions

- Scalability : Transitioning from milligram to gram-scale synthesis while maintaining purity .

- Biological Target Identification : Prioritize phenotypic screening (e.g., anticancer activity in NCI-60 panels) followed by target deconvolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.